molecular formula C17H22N2O4S2 B10811709 1-(2-Naphthylsulfonyl)-4-(propylsulfonyl)piperazine

1-(2-Naphthylsulfonyl)-4-(propylsulfonyl)piperazine

Cat. No.: B10811709
M. Wt: 382.5 g/mol
InChI Key: WUMXZKFGHMFXQP-UHFFFAOYSA-N
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Description

1-(2-Naphthylsulfonyl)-4-(propylsulfonyl)piperazine is a complex organic compound that features both naphthyl and sulfonyl functional groups attached to a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Naphthylsulfonyl)-4-(propylsulfonyl)piperazine typically involves the sulfonation of piperazine derivatives.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimized versions of the laboratory methods, with a focus on maximizing yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-(2-Naphthylsulfonyl)-4-(propylsulfonyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The sulfonyl groups can be oxidized under strong oxidative conditions.

    Reduction: The compound can be reduced to remove the sulfonyl groups, although this requires specific reagents and conditions.

    Substitution: The naphthyl and sulfonyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Various electrophiles or nucleophiles, depending on the desired substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfonic acids, while reduction could produce simpler piperazine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action for 1-(2-Naphthylsulfonyl)-4-(propylsulfonyl)piperazine is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its sulfonyl and naphthyl groups. These interactions can modulate biological pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Naphthylsulfonyl)piperazine: Lacks the propylsulfonyl group, making it less versatile in certain applications.

    4-(Propylsulfonyl)piperazine: Lacks the naphthyl group, which reduces its potential biological activity.

    Naphthylsulfonamides: Similar in structure but may have different functional groups attached to the naphthyl ring.

Uniqueness

1-(2-Naphthylsulfonyl)-4-(propylsulfonyl)piperazine is unique due to the presence of both naphthyl and propylsulfonyl groups, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

1-naphthalen-2-ylsulfonyl-4-propylsulfonylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O4S2/c1-2-13-24(20,21)18-9-11-19(12-10-18)25(22,23)17-8-7-15-5-3-4-6-16(15)14-17/h3-8,14H,2,9-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUMXZKFGHMFXQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCN(CC1)S(=O)(=O)C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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